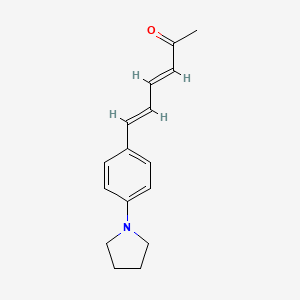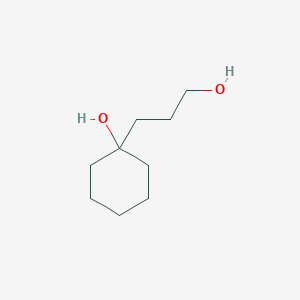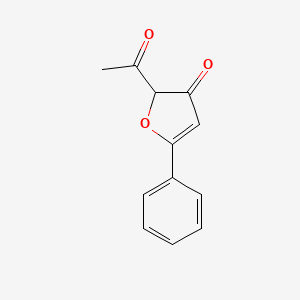
Glycine, L-valyl-L-prolylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its intricate structure, which includes a pyrrolidine ring, an amino acid moiety, and multiple amide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid typically involves the following steps:
Formation of Pyrrolidine Carboxamide: The initial step involves the synthesis of pyrrolidine carboxamide from pyrrolidine carboxaldehyde and formamides or amines via oxidative amidation.
Coupling with Amino Acid: The pyrrolidine carboxamide is then coupled with an amino acid derivative, such as 2-amino-3-methylbutanoic acid, under peptide coupling conditions. Common reagents for this step include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: TBHP (tert-Butyl hydroperoxide), hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrrolidine ring, while reduction may produce reduced amide or amino groups.
Aplicaciones Científicas De Investigación
2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein-protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole-3-carboxamide derivatives: These compounds share a similar pyrrole carboxamide structure and are studied for their biological activities, including enzyme inhibition and anticancer properties.
Pyrrolidine-2-carboxamide derivatives: These compounds have a similar pyrrolidine ring structure and are used in various chemical and biological applications.
Uniqueness
2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. Its ability to act as a chiral auxiliary and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
53356-54-0 |
|---|---|
Fórmula molecular |
C14H24N4O5 |
Peso molecular |
328.36 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H24N4O5/c1-8(2)12(15)14(23)18-5-3-4-9(18)13(22)17-6-10(19)16-7-11(20)21/h8-9,12H,3-7,15H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t9-,12-/m0/s1 |
Clave InChI |
AEHVVJHRVKKFLJ-CABZTGNLSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)
![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)
![Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate](/img/structure/B12912673.png)


![3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine](/img/structure/B12912696.png)

